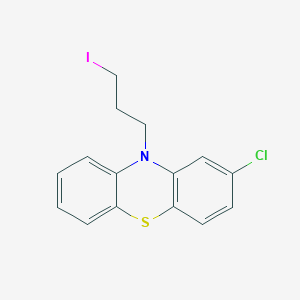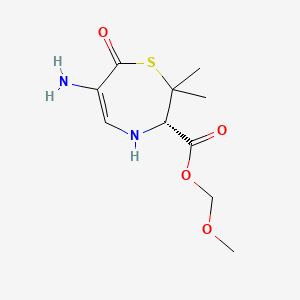
7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one is a chemical compound that belongs to the class of chromen derivatives It is characterized by the presence of a bromobutoxy group attached to the chromen ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobutoxy)-2,3-dihydrochromen-4-one typically involves the reaction of 7-hydroxy-2,3-dihydrochromen-4-one with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile. The product is then isolated and purified through standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it more suitable for industrial applications. The reaction mixture is typically heated, cooled, and the product is isolated through filtration and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The chromen ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted chromen derivatives.
Oxidation: Formation of chromen-4-one quinones.
Reduction: Formation of dihydrochromen derivatives .
Wissenschaftliche Forschungsanwendungen
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism of action of 7-(4-bromobutoxy)-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The chromen ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
- 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril
Uniqueness
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one is unique due to its chromen ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15BrO3 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
7-(4-bromobutoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H15BrO3/c14-6-1-2-7-16-10-3-4-11-12(15)5-8-17-13(11)9-10/h3-4,9H,1-2,5-8H2 |
InChI-Schlüssel |
SREZBDHRWDVVJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C=CC(=C2)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)









![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
